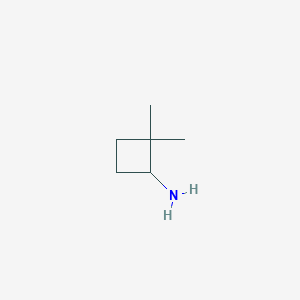

2,2-Dimethylcyclobutan-1-amine

CAS No.: 1781791-33-0

Cat. No.: VC8344046

Molecular Formula: C6H13N

Molecular Weight: 99.17

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1781791-33-0 |

|---|---|

| Molecular Formula | C6H13N |

| Molecular Weight | 99.17 |

| IUPAC Name | 2,2-dimethylcyclobutan-1-amine |

| Standard InChI | InChI=1S/C6H13N/c1-6(2)4-3-5(6)7/h5H,3-4,7H2,1-2H3 |

| Standard InChI Key | MMWAHLXGFZBYQU-UHFFFAOYSA-N |

| SMILES | CC1(CCC1N)C |

| Canonical SMILES | CC1(CCC1N)C |

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The core structure of 2,2-dimethylcyclobutan-1-amine consists of a cyclobutane ring, a strained four-membered hydrocarbon ring, substituted with two methyl groups at the 2-position and an amine group at the 1-position. The (1R)-stereochemistry is critical for its interactions in chiral environments, such as enzyme active sites . The SMILES notation CC1(CC[C@H]1N)C encodes the spatial arrangement, highlighting the chiral center at the 1-position .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 99.17 g/mol | |

| IUPAC Name | (1R)-2,2-dimethylcyclobutan-1-amine | |

| InChIKey | MMWAHLXGFZBYQU-RXMQYKEDSA-N |

Stereochemical Synthesis

The enantioselective synthesis of cyclobutane amines often involves hydrogenation or cycloaddition strategies. For example, palladium-catalyzed hydrogenation under high pressure (e.g., 3800 Torr ) has been employed to reduce precursor imines or nitriles to amines while preserving stereochemistry. Alternatively, [2+2] cycloadditions of enamines with electrophilic alkenes can construct the cyclobutane ring, as demonstrated in the synthesis of related 2-aminocyclobutane-1-carboxylic acids .

Physicochemical Properties

Table 2: Estimated Physicochemical Properties

Spectral Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are pivotal for structural confirmation. For instance, -NMR of related cyclobutane amines shows distinct signals for methyl groups (δ ~1.0–1.5 ppm) and amine protons (δ ~2.5–3.0 ppm) . High-resolution MS would confirm the molecular ion peak at m/z 99.17 .

Synthetic Methodologies

Catalytic Hydrogenation

A common route involves reducing nitriles or imines using catalysts like palladium on activated charcoal. For example, (1R,3S)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid was synthesized via hydrogenation of a nitrile precursor under 3800 Torr , achieving high enantiomeric excess. Similar conditions could be adapted for 2,2-dimethylcyclobutan-1-amine by selecting appropriate starting materials.

Cycloaddition Approaches

[2+2] photocycloadditions or thermal cyclizations offer alternative pathways. The Russian Chemical Reviews highlight the use of enamine-alkene cycloadditions to construct aminocyclobutanes, though stereocontrol remains challenging without chiral auxiliaries .

Applications in Drug Discovery

Conformational Restriction in Peptidomimetics

The cyclobutane ring’s rigidity makes it ideal for designing β-peptides with stable secondary structures. For instance, 2-aminocyclobutane-1-carboxylic acids have been incorporated into β-peptides, forming cis-fused [4.2.0]octane units that resist proteolytic degradation . 2,2-Dimethylcyclobutan-1-amine could similarly stabilize helices or sheets in peptidomimetics.

Enzyme Inhibition

Cyclobutane amines may act as transition-state analogs or allosteric modulators. Their constrained geometry allows precise targeting of enzyme active sites, as seen in studies where cyclobutane-containing inhibitors disrupted viral protease function .

Future Directions

Expanding Synthetic Libraries

Developing asymmetric catalysis methods to access both (1R)- and (1S)-enantiomers will enable structure-activity relationship studies. Flow chemistry and enzyme-mediated synthesis could enhance scalability and stereocontrol.

Biomedical Applications

Further research is needed to explore this amine’s utility in antibiotics, antiviral agents, or neurological drugs. Computational modeling (e.g., DFT studies) could predict binding affinities for targets like G-protein-coupled receptors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume